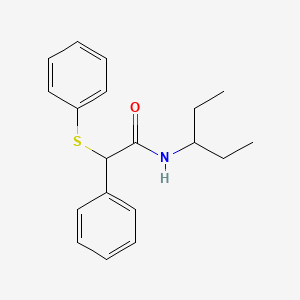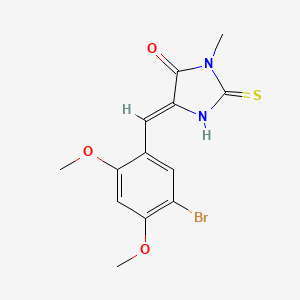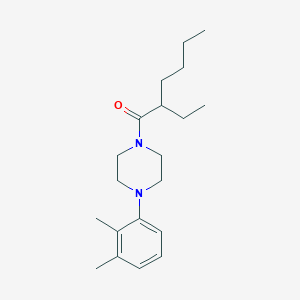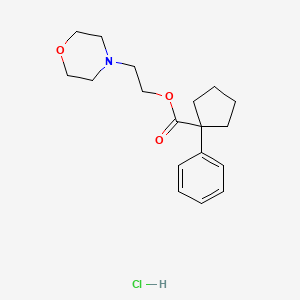![molecular formula C19H19NO4 B3952197 isopropyl 4-[(4-hydroxyphenyl)amino]-2-oxo-4-phenyl-3-butenoate](/img/structure/B3952197.png)
isopropyl 4-[(4-hydroxyphenyl)amino]-2-oxo-4-phenyl-3-butenoate
Übersicht
Beschreibung
Isopropyl 4-[(4-hydroxyphenyl)amino]-2-oxo-4-phenyl-3-butenoate, also known as HPPH, is a synthetic compound that has been developed for use in scientific research. This compound has been found to have a number of potential applications in the field of medicine, particularly in the areas of cancer research and photodynamic therapy. In
Wissenschaftliche Forschungsanwendungen
Isopropyl 4-[(4-hydroxyphenyl)amino]-2-oxo-4-phenyl-3-butenoate has been found to have a number of potential applications in scientific research, particularly in the areas of cancer research and photodynamic therapy. This compound is a photosensitizer, which means that it has the ability to absorb light energy and transfer it to nearby molecules. When this compound is exposed to light of a specific wavelength, it becomes activated and produces reactive oxygen species that can damage cancer cells. This makes this compound a promising candidate for use in photodynamic therapy, which involves the use of light to treat cancer.
Wirkmechanismus
The mechanism of action of isopropyl 4-[(4-hydroxyphenyl)amino]-2-oxo-4-phenyl-3-butenoate involves the production of reactive oxygen species when it is exposed to light. These reactive oxygen species can damage cancer cells by causing oxidative stress and inducing apoptosis, or programmed cell death. This compound has been found to be particularly effective at targeting cancer cells, while leaving healthy cells relatively unharmed.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in a variety of cancer cell lines, including breast cancer, colon cancer, and glioma cells. This compound has also been found to have anti-angiogenic effects, which means that it can inhibit the growth of blood vessels that supply tumors with nutrients. In vivo studies have shown that this compound can effectively inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using isopropyl 4-[(4-hydroxyphenyl)amino]-2-oxo-4-phenyl-3-butenoate in lab experiments is that it is relatively easy to synthesize and purify. This compound is also highly selective for cancer cells, which means that it has the potential to be an effective treatment for a variety of different types of cancer. However, one limitation of using this compound in lab experiments is that it requires exposure to specific wavelengths of light in order to become activated. This can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on isopropyl 4-[(4-hydroxyphenyl)amino]-2-oxo-4-phenyl-3-butenoate. One area of interest is the development of new methods for delivering this compound to cancer cells. This could involve the use of nanoparticles or other targeted delivery systems. Another area of interest is the development of new photosensitizers that are more effective than this compound at targeting cancer cells. Finally, there is a need for further research on the long-term safety and efficacy of this compound in humans.
Eigenschaften
IUPAC Name |
propan-2-yl (Z)-4-(4-hydroxyanilino)-2-oxo-4-phenylbut-3-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-13(2)24-19(23)18(22)12-17(14-6-4-3-5-7-14)20-15-8-10-16(21)11-9-15/h3-13,20-21H,1-2H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRODDMKJKSADTG-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(=O)C=C(C1=CC=CC=C1)NC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)C(=O)/C=C(/C1=CC=CC=C1)\NC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-benzyl-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3952125.png)
![5-[3-methoxy-4-(3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952130.png)
![2-(4-acetyl-1-piperazinyl)-5-[4-(allyloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B3952136.png)


![N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B3952149.png)
![4-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B3952157.png)
![5-{3,5-dichloro-2-[3-(4-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952184.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)acetyl]piperazine hydrochloride](/img/structure/B3952189.png)




